4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride
Description
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is a chemical compound with the molecular formula C14H19NO3·HCl. It is known for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a benzaldehyde moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-13-10-17(11-14(2)20-13)8-3-9-19-16-6-4-15(12-18)5-7-16;/h4-7,12-14H,3,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIZHCCMEARKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with 3-chloropropoxybenzaldehyde under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoic acid.
Reduction: 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aldehyde and morpholine functional groups. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-morpholinyl)propoxy]benzaldehyde hydrochloride
- 3-(2,6-dimethylmorpholin-4-yl)propanimidamide dihydrochloride
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
Uniqueness
4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride is unique due to the presence of both the dimethyl-substituted morpholine ring and the benzaldehyde moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
